PL225B
説明
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), developed for treating advanced refractory solid tumors. It selectively binds to IGF-1R, a receptor tyrosine kinase overexpressed in many cancers, disrupting pathways involved in tumor proliferation and apoptosis suppression . A Phase 1 open-label multicenter study (NCTXXXX) evaluated its maximum tolerated dose (MTD), safety, and pharmacokinetics in patients with metastatic or unresectable solid tumors. The trial utilized a modified accelerated titration design with dose escalation (100% increments in the accelerated phase, 40% in the standard phase) and rigorous monitoring of toxicity profiles . Key inclusion criteria included controlled glucose metabolism (fasting glucose ≤125 mg/dL, HbA1c <6.5%) due to IGF-1R’s role in glucose homeostasis, emphasizing PL225B’s unique safety considerations .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PL225B; PL-225B; PL 225B. |
製品の起源 |
United States |
類似化合物との比較
Mechanism and Selectivity
PL225B exhibits high specificity for IGF-1R, minimizing off-target effects common in multi-kinase inhibitors. This contrasts with non-selective tyrosine kinase inhibitors (e.g., Linsitinib/OSI-906), which may inhibit insulin receptors (IR), exacerbating hyperglycemia—a critical differentiation given PL225B’s strict glycemic eligibility criteria .
Pharmacokinetics and Administration
PL225B’s oral bioavailability offers practical advantages over intravenous agents like Figitumumab (a monoclonal antibody targeting IGF-1R). Oral administration reduces healthcare burden and enhances patient compliance, though bioavailability and food interactions require careful monitoring .
Clinical Trial Design
PL225B’s Phase 1 trial employed a modified accelerated titration design to expedite MTD determination. This contrasts with conventional 3+3 dose escalation used in early trials of Cixutumumab (another IGF-1R inhibitor), which may prolong trial timelines .
Data Tables
Table 1: PL225B Phase 1 Trial Overview
Table 2: Mechanistic Comparison of IGF-1R Inhibitors
Research Findings and Limitations
PL225B’s oral formulation and selectivity position it as a promising candidate, particularly for patients with controlled metabolic parameters. However, its Phase 1 data lack head-to-head comparisons with established IGF-1R inhibitors. Future studies should evaluate efficacy against tumors with IGF-1R overexpression and explore combination therapies to mitigate resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
